molecular formula C24H40N2O2 B12020162 N-[(E)-(4-methoxyphenyl)methylideneamino]hexadecanamide

N-[(E)-(4-methoxyphenyl)methylideneamino]hexadecanamide

Katalognummer: B12020162
Molekulargewicht: 388.6 g/mol
InChI-Schlüssel: NYGISPOKSBCRJA-NJNXFGOHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(E)-(4-methoxyphenyl)methylideneamino]hexadecanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group attached to a hexadecanamide backbone through a methyleneamino linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-methoxyphenyl)methylideneamino]hexadecanamide typically involves the reaction of 4-methoxybenzaldehyde with hexadecanamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to various purification steps, including distillation and crystallization, to achieve the required purity for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(E)-(4-methoxyphenyl)methylideneamino]hexadecanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[(E)-(4-methoxyphenyl)methylideneamino]hexadecanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[(E)-(4-methoxyphenyl)methylideneamino]hexadecanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(E)-(4-methoxyphenyl)methylideneamino]hexadecanamide is unique due to its specific structural features, such as the presence of a long hexadecanamide chain and a methoxyphenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C24H40N2O2

Molekulargewicht

388.6 g/mol

IUPAC-Name

N-[(E)-(4-methoxyphenyl)methylideneamino]hexadecanamide

InChI

InChI=1S/C24H40N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24(27)26-25-21-22-17-19-23(28-2)20-18-22/h17-21H,3-16H2,1-2H3,(H,26,27)/b25-21+

InChI-Schlüssel

NYGISPOKSBCRJA-NJNXFGOHSA-N

Isomerische SMILES

CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC

Kanonische SMILES

CCCCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.